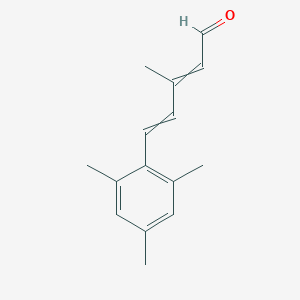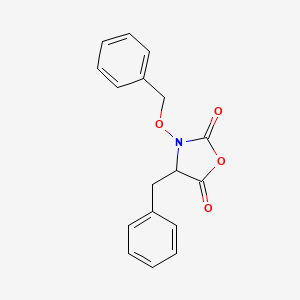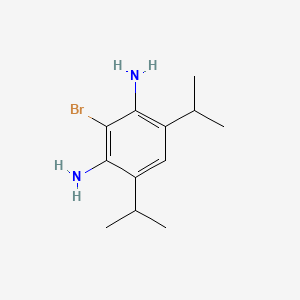
2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. This compound features a benzene ring substituted with bromine and two isopropyl groups, along with two amino groups at the 1 and 3 positions. It is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4,6-di(propan-2-yl)benzene-1,3-diamine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes Friedel-Crafts alkylation to introduce the isopropyl groups, followed by nitration and subsequent reduction to form the amino groups. The final bromination step is performed under optimized conditions to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Coupling: Palladium catalysts in the presence of base and boronic acids.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and amino groups play a crucial role in binding to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of specific enzymes, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Similar in structure but with different substituents on the benzene ring.
1-Bromo-2,4,6-triisopropylbenzene: Contains three isopropyl groups and a bromine atom.
2-Bromo-1,3,5-triisopropylbenzene: Another isopropyl-substituted benzene derivative.
Uniqueness
2-Bromo-4,6-di(propan-2-yl)benzene-1,3-diamine is unique due to the presence of both bromine and amino groups on the benzene ring, which imparts distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
77256-79-2 |
|---|---|
Formule moléculaire |
C12H19BrN2 |
Poids moléculaire |
271.20 g/mol |
Nom IUPAC |
2-bromo-4,6-di(propan-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H19BrN2/c1-6(2)8-5-9(7(3)4)12(15)10(13)11(8)14/h5-7H,14-15H2,1-4H3 |
Clé InChI |
DUNOAHZKEJCTBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1N)Br)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


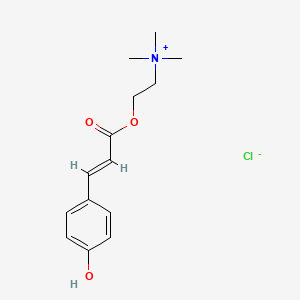
![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
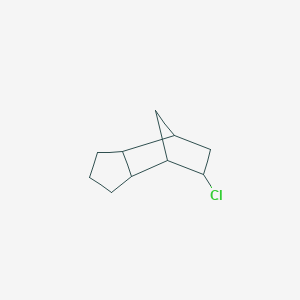
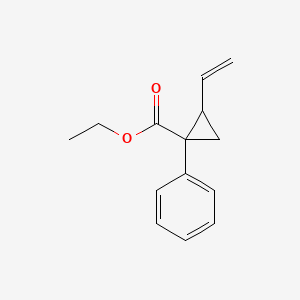
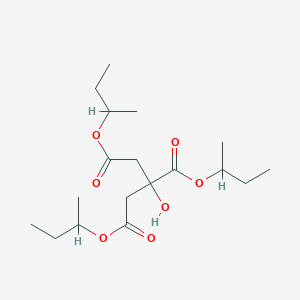
![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)

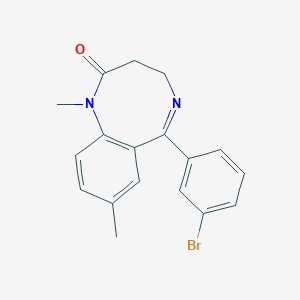
![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)

![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
